2-(2-Furyl)imidazole-5-carbaldehyde
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Overview
Description
2-(2-Furyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both a furan and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of furfural with an imidazole derivative. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution on the furan ring.
Major Products Formed
Oxidation: 2-(2-Furyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Furyl)imidazole-5-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
2-(2-Furyl)imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)imidazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Furylimidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-(2-Thienyl)imidazole-5-carbaldehyde: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
2-(2-Pyridyl)imidazole-5-carbaldehyde: Contains a pyridine ring, which can enhance its ability to coordinate with metal ions.
Uniqueness
2-(2-Furyl)imidazole-5-carbaldehyde is unique due to the presence of both a furan and an imidazole ring, along with an aldehyde functional group.
Properties
Molecular Formula |
C8H6N2O2 |
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Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-(furan-2-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-5-6-4-9-8(10-6)7-2-1-3-12-7/h1-5H,(H,9,10) |
InChI Key |
FUSYAUXYLGUDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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